molecular formula C20H26N4O3S2 B2963723 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone CAS No. 1181462-25-8

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone

Cat. No.: B2963723
CAS No.: 1181462-25-8
M. Wt: 434.57
InChI Key: JSOMLKBLOCUPJU-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone is a complex organic compound that features a combination of sulfonyl, piperazine, imidazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the sulfonyl group: This is often done via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the phenylethenyl group: This step involves a Heck reaction or similar coupling reactions to introduce the styrene moiety.

    Formation of the imidazole ring: This can be synthesized through cyclization reactions involving appropriate nitriles and amines.

    Final assembly: The final compound is assembled through a series of nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl and phenylethenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and imidazole groups are particularly important for these interactions, as they can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone
  • 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-ethylimidazol-2-yl)sulfanylethanone

Uniqueness

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone is unique due to the specific combination of functional groups it contains. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the propyl group on the imidazole ring, for example, can influence its lipophilicity and binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-2-10-23-11-9-21-20(23)28-17-19(25)22-12-14-24(15-13-22)29(26,27)16-8-18-6-4-3-5-7-18/h3-9,11,16H,2,10,12-15,17H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMLKBLOCUPJU-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1SCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=CN=C1SCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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